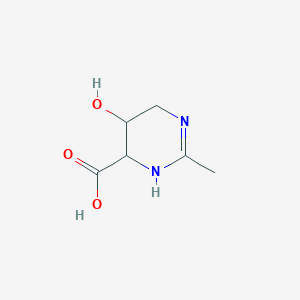

2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine

Descripción general

Descripción

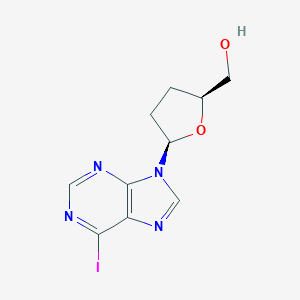

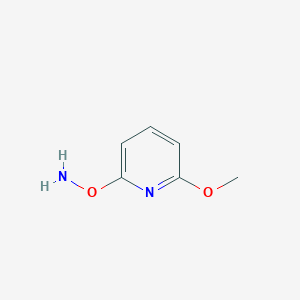

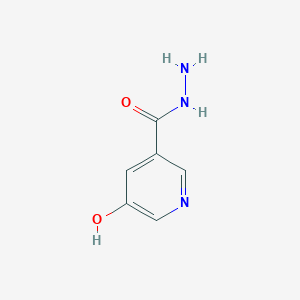

“2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine” (also known as THP(A) or hydroxyectoine) and its derivative 2-methyl,4-carboxy-3,4,5,6-tetrahydropyrimidine (THP(B) or ectoine) are recognized as ubiquitous bacterial osmoprotectants . They are synthesized de novo in the bacterial cell, unlike other osmoprotectants that are transported from the medium .

Synthesis Analysis

These compounds have been identified in the pool of Streptomyces parvulus by in vivo and in vitro studies . Two different glutamate pools are responsible for their biosynthesis. The carbon skeleton of THP(A) derives from the extracellular L-glutamate, whereas THP(B) stems from D-fructose via the intracellular glutamate .Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using high-resolution 13C and 15N NMR . The splitting patterns and coupling constants of adjacent nitrogen-carbon molecular fragments enable us to unravel their molecular structure .Chemical Reactions Analysis

During cell growth, THP(A) is synthesized and becomes the major constituent of the intracellular pool. It is consumed after THP(B) is accumulated intracellularly . The onset of THP(A) and THP(B) synthesis seems correlated to the time of actinomycin D synthesis .Aplicaciones Científicas De Investigación

Organic Synthesis Applications :

- Ring Expansion and Contraction Reactions : Chloromethyl-1,2,3,4-tetrahydropyrimidine-2-one, a related compound, is used for ring expansion and contraction reactions (Bullock et al., 1972).

- Stereocontrolled Synthesis : Research has demonstrated the stereocontrolled synthesis of new classes of 3,4,5,6-tetrahydropyrimidine-based chiral amino acids, important for epimerization control (Zamri et al., 1999).

- Synthesis of Unusual Amino Acids : Tetrahydropyrimidine amino acids, found in bacterial siderophores, can be synthesized using specific methods involving N-protected amino acids (Jones & Crockett, 1993).

Medicinal Chemistry and Pharmacology :

- Antimicrobial Activity : Novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids exhibit significant antibacterial and antifungal activities (Shastri & Post, 2019).

- Anti-ulcer and Antihypertensive Activity : Certain dihydropyrimidines synthesized show promising anti-ulcer and antihypertensive properties (Rana et al., 2011) and (Rana et al., 2004).

Molecular Biology :

- Inhibition of HIV TAR RNA Binding : Tetrahydropyrimidine derivatives inhibit the binding of a Tat-like peptide to HIV TAR RNA, suggesting potential applications in HIV research (Lapidot et al., 1995).

- DNA Protection Against Stress : Tetrahydropyrimidine derivatives in Streptomyces strains might protect DNA against salt and heat stresses, indicating a novel protection mechanism (Malin & Lapidot, 1996).

Mecanismo De Acción

These compounds have a significant impact on protein-DNA interaction and on restriction-modification systems . They inhibit the cleavage of plasmid DNA by type II restriction endonucleases . Methylation of the carboxy group significantly decreases the activity of these compounds, suggesting that their zwitterionic character is essential for the inhibition effect .

Propiedades

IUPAC Name |

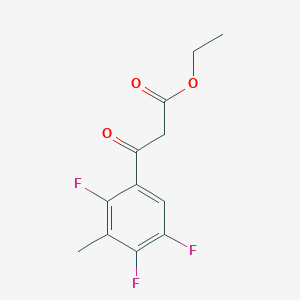

5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIBBJKLKFTNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC(C(N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922341 | |

| Record name | 5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine | |

CAS RN |

117229-60-4 | |

| Record name | 2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117229604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the potential role of 2-methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine (THP(A)) in Streptomyces strains?

A: Research suggests that THP(A), along with its structural analog 2-methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine (THP(B)), may play a role in protecting Streptomyces strains from osmotic and heat stress. [] These compounds were observed to accumulate intracellularly in several Streptomyces strains when subjected to high salt (0.5 M NaCl) conditions or elevated temperatures (39°C). [] Further supporting this protective role, exogenous application of THP(A) and THP(B) was shown to alleviate the growth inhibition caused by osmotic and heat stress in Escherichia coli. []

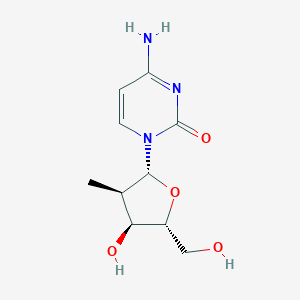

Q2: How does the structure of THP(A) compare to THP(B), and are there any structural insights into their function?

A: THP(A) and THP(B) are structurally very similar. THP(A) possesses a hydroxyl group at the 5-position of the tetrahydropyrimidine ring, while THP(B) has a hydrogen atom at that position. [] Both compounds exist in a zwitterionic form in solution and adopt a half-chair conformation. [] Notably, the carboxyl group of THP(B) and both the carboxyl and hydroxyl groups of THP(A) occupy axial positions. [] This specific structural orientation, confirmed by NMR and X-ray crystallography, might be crucial for their interaction with biological targets and their protective effects against stress. []

Q3: What are the potential applications of THP(A) and THP(B) beyond their role as osmoprotectants?

A: Research indicates that THP(A) and THP(B) can enhance the thermostability of DNA polymerases at high temperatures, making them valuable in molecular biology techniques. [] Specifically, THP(B) was found to lower the melting temperature of double-stranded DNA. [] This property, coupled with the stabilizing effect on DNA polymerase, makes these compounds potentially useful in procedures requiring DNA denaturation and synthesis, such as primer extension, PCR amplification, and DNA sequencing. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]furan-3-carbonyl chloride](/img/structure/B38910.png)